1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide
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Overview
Description
1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes benzenesulfonyl groups, a piperazine ring, and a dimethoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Benzenesulfonyl Groups: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl groups.
Attachment of the Dimethoxyphenyl Ethyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxyphenylethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl groups and the piperazine ring are key functional groups that can interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(benzenesulfonyl)piperazine: Lacks the dimethoxyphenyl ethyl group, making it less complex.
N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine: Lacks the benzenesulfonyl groups, resulting in different chemical properties.
Uniqueness
1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O7S2/c1-36-25-14-13-21(19-26(25)37-2)15-16-28-27(31)24-20-29(38(32,33)22-9-5-3-6-10-22)17-18-30(24)39(34,35)23-11-7-4-8-12-23/h3-14,19,24H,15-18,20H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCIJSVOEKEVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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